3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide
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Overview
Description
3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. It features a complex structure with multiple functional groups, including iodine, methoxy, and nitro groups. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzene ring.
Iodination: Substitution reaction to introduce the iodine atom.
Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Nitro groups can be reduced to amines under suitable conditions.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-(2-methoxyphenyl)-5-nitrobenzamide
- 3-iodo-N-(4-nitrophenyl)-5-nitrobenzamide
- 3-iodo-N-(2-methoxy-4-nitrophenyl)-benzamide
Uniqueness
The unique combination of functional groups in 3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both iodine and nitro groups can influence its electronic properties and reactivity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H10IN3O6 |
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Molecular Weight |
443.15 g/mol |
IUPAC Name |
3-iodo-N-(2-methoxy-4-nitrophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H10IN3O6/c1-24-13-7-10(17(20)21)2-3-12(13)16-14(19)8-4-9(15)6-11(5-8)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
XPQKVBHHWZMBLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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